N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
Description
N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a pyrazole-based carboxamide derivative featuring a tetrahydro-2H-pyran (THP) group as a protective moiety and a cyclopropanecarboxamide substituent. This compound is synthesized via coupling reactions involving cyclopropanecarboxylic acid derivatives and THP-protected pyrazole intermediates, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-4-5-10)15-11-7-14-16(8-11)9-12-3-1-2-6-18-12/h7-8,10,12H,1-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPULLPYXIASYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common approach is the reaction of tetrahydropyran with appropriate reagents to introduce the pyrazole and cyclopropane carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups within the molecule allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or sulfonates.
Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents.
Major Products Formed: The reactions involving this compound can lead to the formation of a variety of products, including derivatives with modified functional groups, cyclic compounds, and complex molecular structures.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring and cyclopropane carboxamide group can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
a. Pyrazole Carboxamides with Aryl Substituents Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share the pyrazole-carboxamide backbone but differ in substituents. Key distinctions include:
- 3a uses aryl groups (phenyl, chlorophenyl) instead of the THP-methyl and cyclopropane groups.
b. THP-Protected Pyrazole Intermediates
Compounds like 5-(1-Tetrahydropyran-2-ylpyrazol-4-yl)pyridin-2-amine (65) () and N-[(3-chlorophenyl)methyl]-4-(1-tetrahydropyran-2-ylpyrazol-4-yl)aniline (60) () utilize the THP group for pyrazole protection but lack the cyclopropanecarboxamide moiety. These intermediates highlight the THP group’s role in facilitating Suzuki-Miyaura cross-coupling reactions .
Physicochemical Properties
*Calculated based on molecular formula C₁₃H₁₇N₃O₂.
- The target compound’s cyclopropane group likely increases lipophilicity (clogP ~2.5) compared to aryl-substituted analogs (e.g., 3a , clogP ~3.8), balancing solubility and membrane permeability .
- THP-containing compounds (e.g., 65 , 60 ) exhibit moderate melting points (123–183°C in ), suggesting crystallinity influenced by hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, and what catalysts/solvents are typically employed?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization with the tetrahydropyran moiety. Key steps include:
- Pyrazole Core Synthesis : Condensation of hydrazines with β-ketoesters or diketones under acidic/basic conditions.
- Tetrahydropyran Attachment : Alkylation or nucleophilic substitution using reagents like (tetrahydro-2H-pyran-2-yl)methyl halides.
- Cyclopropane Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and the pyrazole-tetrahydropyran intermediate.
- Catalysts/Solvents : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; polar aprotic solvents (e.g., DMF, DMSO) for alkylation .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry (e.g., δ 1.0–2.5 ppm for cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- HPLC-PDA/UV : Purity assessment (>95%) and detection of byproducts using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation in the synthesis of this compound when faced with low yields or side reactions?
- Variables to Test :
- Temperature Control : Lower temperatures (0–10°C) to minimize ring-opening side reactions.
- Solvent Selection : Use non-polar solvents (e.g., toluene) to stabilize transition states during cyclopropanation.
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., DBU) to enhance stereoselectivity .
- Monitoring Tools : TLC (silica gel, ethyl acetate/hexane) and in situ FTIR to track reaction progress .
Q. What experimental approaches are recommended to resolve discrepancies in bioactivity data observed across different assay systems?
- Stability Testing : Evaluate compound stability under assay conditions (e.g., pH 2–9 buffers, 37°C) via HPLC to rule out degradation .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations and correlate with bioactivity .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
Q. How can computational chemistry tools be applied to predict reaction pathways and optimize the synthesis of this compound?
- Reaction Path Search : Quantum mechanical calculations (DFT) to model transition states and identify low-energy pathways for cyclopropane formation .
- Solvent/Catalyst Screening : Machine learning models trained on PubChem data to predict optimal solvent-catalyst combinations for amide coupling .
- Docking Studies : Molecular docking (AutoDock Vina) to prioritize derivatives with improved binding to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
